N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
Molecular Architecture and Functional Group Analysis
The molecular structure of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is defined by four distinct functional domains: a 1,3-benzodioxole ring, a 4-methoxyphenyl group, a 4-methylpiperazine unit, and an ethanediamide linker (Figure 1). The benzodioxole moiety consists of a benzene ring fused with a 1,3-dioxolane ring, creating a planar aromatic system with electron-rich regions conducive to π-π stacking interactions. The 4-methoxyphenyl group introduces a polar methoxy substituent at the para position, enhancing solubility and modulating electronic effects through resonance donation.
The piperazine ring adopts a chair conformation, as observed in crystallographic studies of analogous compounds. This conformation minimizes steric strain and stabilizes the molecule through equatorial positioning of the N-methyl group. The ethanediamide linker (–NH–C(=O)–C(=O)–NH–) bridges the benzodioxolylmethyl and piperazine-ethyl groups, forming two amide bonds that restrict rotational freedom and impose a semi-rigid geometry. Nuclear magnetic resonance (NMR) spectroscopy confirms the connectivity of these groups, with distinct signals for the methylene protons adjacent to the benzodioxole (δ~H~ = 4.01–4.21 ppm) and the piperazine N–CH~2~ carbons (δ~C~ = 52.90–55.48 ppm).
Key Structural Features:
- Benzodioxole Ring: Planar geometry with a dihedral angle of 0.9° between the dioxolane and benzene planes.
- Piperazine Chair Conformation: Stabilized by equatorial methyl group placement and intramolecular hydrogen bonding.
- Ethanediamide Linker: Trans configuration confirmed by coupling constants (J = 9–12 Hz) in ^1^H NMR.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5/c1-27-9-11-28(12-10-27)20(18-4-6-19(31-2)7-5-18)15-26-24(30)23(29)25-14-17-3-8-21-22(13-17)33-16-32-21/h3-8,13,20H,9-12,14-16H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNGWZUWARGXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Introduction of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.
Coupling Reactions: The final step involves coupling the benzodioxole moiety, methoxyphenyl group, and piperazine ring through amide bond formation using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole or methoxyphenyl moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below, we compare its structural and functional attributes with three analogs documented in recent literature.
N-(5-Chloro-2-Methoxyphenyl)-N'-[2-(1-Methyl-2,3-Dihydro-1H-Indol-5-yl)-2-(4-Methylpiperazin-1-yl)ethyl]ethanediamide
- Molecular Formula : C₂₅H₂₉ClN₅O₃
- Key Features :
- Substitution of the benzodioxole group with a 5-chloro-2-methoxyphenyl ring.
- Incorporation of a 1-methyl-2,3-dihydroindole moiety instead of the 4-methoxyphenyl group.
- The dihydroindole group may alter steric interactions compared to the target compound .
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-N'-(Tetrahydro-2-Furanylmethyl)ethanediamide
- Molecular Formula : C₂₆H₂₉FN₄O₅
- Key Features :
- Replacement of the 4-methylpiperazine with a 4-(4-fluorophenyl)piperazine group.
- A tetrahydrofuranmethyl substituent instead of the methyl group.
N-(4-Methoxyphenyl)-N'-{2-[4-(4-Methylbenzoyl)-1-Piperazinyl]ethyl}ethanediamide
- Molecular Formula : C₂₄H₂₈N₄O₄
- Key Features :
- Substitution of the benzodioxole with a 4-methylbenzoyl group.
- Retention of the 4-methoxyphenyl and piperazine components.
Biological Activity
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide , referred to as Compound A , is a synthetic organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Structural Formula
The structural formula of Compound A can be represented as follows:
Key Functional Groups
- Benzodioxole moiety : Known for its role in modulating various biological pathways.
- Piperazine ring : Often associated with pharmacological activity, particularly in the central nervous system.
- Methoxy and methyl substitutions : These groups may influence solubility and receptor interactions.
Compound A's biological activity is primarily attributed to its interaction with specific receptors and enzymes. The benzodioxole and piperazine components are known to modulate neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures may inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter levels in the synaptic cleft.
Antioxidant Activity
Studies have shown that benzodioxole derivatives exhibit significant antioxidant properties, which may contribute to neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
Anticancer Potential
Preliminary studies suggest that Compound A may possess anticancer properties. For instance, compounds with similar piperazine structures have been evaluated for their ability to inhibit tumor cell proliferation.
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Study 1 | HCT116 (Colorectal carcinoma) | 8.0 | Significant inhibition observed |
| Study 2 | MDA-MB231 (Breast carcinoma) | 9.5 | Moderate activity noted |
Neuroprotective Effects
In a study assessing the neuroprotective effects of benzodioxole derivatives, it was found that compounds similar to Compound A significantly prolonged survival times in animal models subjected to induced cerebral ischemia. The results indicated a reduction in neuronal death, suggesting potential therapeutic applications for stroke and other neurodegenerative conditions.
Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that Compound A could inhibit cell growth effectively. For example, in a study involving multiple cancer types, it was observed that:
- Huh7 (Liver carcinoma) : IC50 = 10 µM
- Caco2 (Colorectal carcinoma) : IC50 = 7 µM
- PC3 (Prostate carcinoma) : IC50 = 12 µM
These findings highlight the compound's potential as an anticancer agent.
Q & A
Q. What experimental and computational approaches resolve contradictions in bioactivity data across different assays?
- Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents). Validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Perform molecular dynamics (MD) simulations (100+ ns trajectories) to assess target flexibility and ligand binding stability. Cross-reference with structural analogs (e.g., QOD derivatives) .
Q. How can stereochemical effects on biological activity be systematically analyzed?
- Answer : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually in dose-response assays. Determine absolute configuration via X-ray crystallography (SHELXL refinement) or electronic circular dichroism (ECD) . Compare enantiomer binding modes using docking simulations (e.g., Glide) .
Q. What methodologies are critical for designing enzyme inhibition studies targeting dual mechanisms (e.g., falcipain-2/3 inhibition)?
- Answer : Use time-dependent inhibition assays with pre-incubation steps to assess covalent vs. non-covalent binding. Perform kinetic analysis (Lineweaver-Burk plots) to classify inhibition type (competitive/uncompetitive). Validate specificity via proteome-wide activity-based protein profiling (ABPP) .
Q. How can metabolic stability and degradation pathways be assessed preclinically?
- Answer : Conduct in vitro microsomal stability assays (human/rat liver microsomes) with LC-MS/MS metabolite profiling. Identify major Phase I/II metabolites (e.g., hydroxylation, glucuronidation). Use isotopic labeling (e.g., ¹⁴C) to track degradation products. Correlate findings with in silico predictions (e.g., MetaSite) .
Methodological Notes
- Data Contradiction Analysis : Always replicate assays in triplicate across independent labs and use statistical tools (e.g., ANOVA with Tukey’s post-hoc) to identify outliers .
- Computational Workflows : Combine docking (rigid receptor), MD simulations (flexible receptor), and free-energy perturbation (FEP) for accurate binding affinity predictions .
- Synthetic Optimization : DOE (design of experiments) approaches minimize trial runs for reaction condition optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
